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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)oxazole-4-

carbaldehyde

CAS No.: 59398-91-3

Cat. No.: B1356283 Get Quote

Physicochemical Context & Ionization Physics
Before interpreting spectra, one must understand the charge localization. The oxazole ring

contains both a basic nitrogen (pyridine-like) and an oxygen atom. Under ESI(+) conditions

using an acidic mobile phase (e.g., 0.1% Formic Acid), protonation occurs preferentially at the

oxazole nitrogen (N3).

This protonated precursor, [M+H]⁺, is stable but possesses high internal energy potential due

to the conjugation between the 4-chlorophenyl ring and the oxazole core. The aldehyde at

position C4 is a "fragile" handle, serving as the primary initiation point for fragmentation.

Isotopic Signature (The Chlorine Rule)
A critical validation step for this molecule is the chlorine isotope pattern.

35Cl (75.8%) vs. 37Cl (24.2%).

Observation: The molecular ion cluster will appear as a 3:1 ratio doublet separated by 2 Da

(m/z 208 and 210).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1356283?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagnostic Utility: Any fragment ion retaining the chlorophenyl group must preserve this 3:1

pattern. Loss of this pattern indicates the loss of the chlorine atom (rare in low-energy CID)

or the phenyl ring.

Experimental Protocol: ESI-MS/MS Characterization
To replicate the fragmentation data described below, use the following self-validating protocol.

This setup ensures sufficient protonation while minimizing in-source fragmentation.

Methodology
Sample Preparation: Dissolve 1 mg of analyte in 1 mL of Acetonitrile (ACN). Dilute 1:100 into

50:50 ACN:H₂O + 0.1% Formic Acid. Final concentration ~10 µg/mL.

Infusion: Direct infusion via syringe pump at 5-10 µL/min into a Q-TOF or Triple Quadrupole

mass spectrometer.

Source Parameters (ESI+):

Capillary Voltage: 3.5 kV (Soft ionization to preserve [M+H]⁺).

Cone Voltage: 20–30 V (High enough to decluster, low enough to prevent in-source CO

loss).

Source Temp: 120°C.

Desolvation Gas: N₂, 500 L/hr.

Collision Energy (CE) Ramp:

Acquire spectra at CE 10, 20, and 40 eV.

Rationale: Low CE confirms the parent; High CE reveals the deep structural core (phenyl

cation).

Mechanistic Fragmentation Analysis
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The fragmentation of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde follows a "peeling"

mechanism, where peripheral groups are lost before the heterocyclic core disintegrates.

Pathway A: The Decarbonylation (Primary Event)
The aldehyde group at C4 is the most labile moiety. Upon collisional activation, the formyl

hydrogen migrates (often via a 3- or 4-membered transition state), facilitating the neutral loss of

Carbon Monoxide (CO).

Transition: m/z 208.02 → m/z 180.02

Mechanism: Alpha-cleavage or rearrangement. The resulting ion is the 2-(4-

chlorophenyl)oxazole cation (protonated). This is the base peak at moderate collision

energies (15-25 eV).

Pathway B: Oxazole Ring Cleavage (Retro-
Cycloaddition)
Following CO loss, the oxazole ring becomes the focal point. Oxazoles are chemically "masked

nitriles." Under CID stress, the ring undergoes a Retro-Diels-Alder (RDA) type cleavage or

bond scission at O1-C5 and C2-N3.

Transition: m/z 180.02 → m/z 138.00

Mechanism: The heterocyclic ring breaks to release a C2H2O fragment (ketene-like neutral)

or similar 42 Da neutral, leaving the 4-chlorobenzonitrile cation [Cl-Ph-CNH]⁺.

Validation: This peak (m/z 138) is highly characteristic of 2-aryl oxazoles.

Pathway C: The Phenyl Core (High Energy)
At high collision energies (>35 eV), the nitrile bond breaks or the substituent is ejected, leaving

the bare aromatic core.

Transition: m/z 138.00 → m/z 111.00

Mechanism: Loss of HCN (27 Da) from the nitrile species generates the 4-chlorophenyl

cation [C₆H₄Cl]⁺.
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Note: This ion is extremely stable due to resonance but requires significant energy to form.

Data Summary & Diagnostic Ions
The following table summarizes the theoretical exact masses (using 35Cl) expected in a high-

resolution MS experiment (e.g., Orbitrap or Q-TOF).

Ion Identity Formula
Theoretical
m/z

Neutral Loss Interpretation

Precursor [C₁₀H₇³⁵ClNO₂]⁺ 208.0160 -

Protonated

Molecule. Look

for 3:1 ratio with

m/z 210.

Fragment 1 [C₉H₇³⁵ClNO]⁺ 180.0211 CO (27.99 Da)

Base Peak. Loss

of aldehyde

carbonyl.

Diagnostic of 4-

formyl oxazoles.

Fragment 2 [C₇H₅³⁵ClN]⁺ 138.0105
C₂H₂O (42.01

Da)

4-

Chlorobenzonitril

e. Result of

oxazole ring

shattering.

Confirms C2

substitution.

Fragment 3 [C₆H₄³⁵Cl]⁺ 111.0002 HCN (27.01 Da)

Chlorophenyl

Cation. High-

energy fragment.

Confirms the

halogenated ring.

[1]

Visualization: Fragmentation Pathway[2][3][4][5][6]
The following diagram illustrates the step-by-step degradation logic.
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Key Mechanism

Precursor Ion [M+H]+
m/z 208.02 (100%)

C10H7ClNO2+

Fragment 1: De-formylated
m/z 180.02

[M+H - CO]+

Loss of CO (-28 Da)
(Aldehyde Cleavage)

Fragment 2: Nitrile Ion
m/z 138.01

[4-Cl-Ph-CNH]+

Oxazole Ring Fission
(-C2H2O / -42 Da)

Fragment 3: Phenyl Cation
m/z 111.00
[C6H4Cl]+

Loss of HCN (-27 Da)
(High Energy)

1. Protonation at N3
2. Alpha-cleavage of CHO

3. Retro-Diels-Alder of Oxazole

Click to download full resolution via product page

Caption: Step-wise collision-induced dissociation pathway of 2-(4-Chlorophenyl)oxazole-4-
carbaldehyde in ESI+ mode.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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